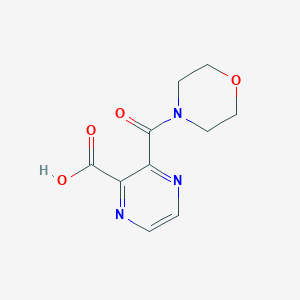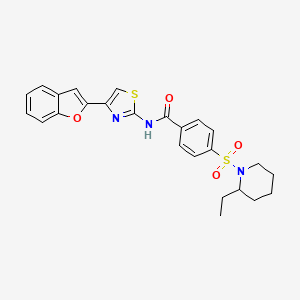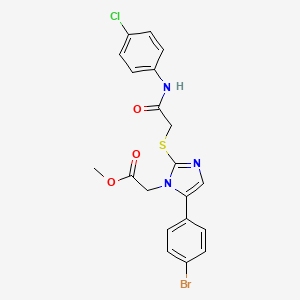
3-(morpholine-4-carbonyl)pyrazine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Morpholine-4-carbonyl)pyrazine-2-carboxylic acid (MPCA) is a small organic compound with a molecular weight of 150.18 g/mol. It is a versatile chemical with a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds and as a building block for the synthesis of other compounds. It is also used in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Reactions
- Synthesis and Tuberculostatic Activity : Studies have shown that derivatives of pyrazine-2-carboxylic acid, including those involving morpholine, exhibit low tuberculostatic activity in vitro, highlighting their potential in the synthesis of compounds with biological activity (Gobis et al., 2006).
- Supramolecular Synthons : Research on pyrazinecarboxylic acids has revealed their role in forming supramolecular synthons in crystal structures, which is crucial for crystal engineering strategies (Vishweshwar et al., 2002).
Structural Analysis and Engineering
- Crystal Engineering : The structural motifs in heterocyclic carboxylates, including pyrazine derivatives, indicate secondary interactions leading to oligomers, which are essential for understanding molecular assembly and designing new materials (Anjaneyulu et al., 2012).
- Antiproliferative Activity : Certain morpholino-1H-indazole-1-carbonyl compounds have shown significant inhibitory activity against cancer cell lines, demonstrating the therapeutic potential of structurally similar compounds (Lu et al., 2021).
Coordination Chemistry
- Metal Complexes : Ternary metal complexes based on polycarboxylate and N-heterocyclic ligands, including pyrazine derivatives, have been synthesized, offering insights into coordination chemistry and potential applications in catalysis and materials science (Fang et al., 2009).
Novel Syntheses and Applications
- Hydrogen Bonding Patterns : The study of proton-transfer compounds involving pyrazine derivatives has contributed to our understanding of hydrogen bonding in crystal structures, impacting drug design and molecular recognition (Smith & Wermuth, 2012).
- C–H Functionalization : A novel C–H functionalization protocol for synthesizing styryl-aryl furazano[3,4-b]pyrazines demonstrates the versatility of pyrazine derivatives in organic synthesis, offering new pathways for constructing complex molecules (Kazin et al., 2015).
properties
IUPAC Name |
3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c14-9(13-3-5-17-6-4-13)7-8(10(15)16)12-2-1-11-7/h1-2H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWZYGCJBHGTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=CN=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholine-4-carbonyl)pyrazine-2-carboxylic Acid | |
CAS RN |
554405-93-5 |
Source


|
| Record name | 3-(morpholine-4-carbonyl)pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)



![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2770099.png)

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)
![2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B2770105.png)
![2-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2770106.png)